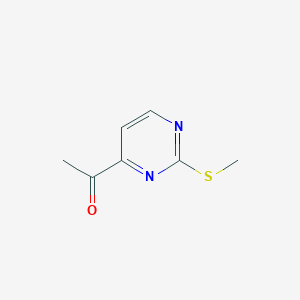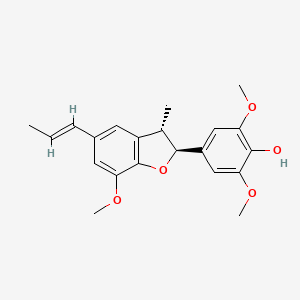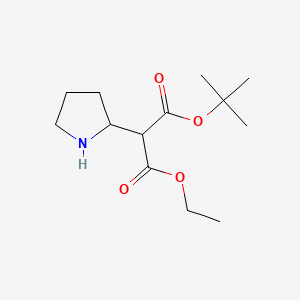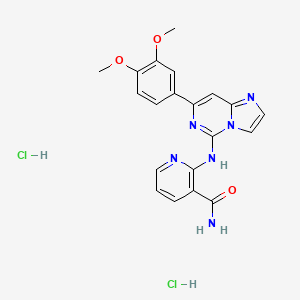
7-Chloro-4-iodoquinoline
Overview
Description
7-Chloro-4-iodoquinoline is a quinolinic-isoquinolinic derivative . It has the empirical formula C9H5ClIN .
Synthesis Analysis
This compound can be synthesized by various methods. One such method involves nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular weight of this compound is 289.50 . The SMILES string representation isClc1ccc2c(I)ccnc2c1 . Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with substituted aromatic/heteroaromatic aldehydes to form corresponding Schiff bases .Physical And Chemical Properties Analysis
This compound has a melting point of 125-129°C .Scientific Research Applications
Antimalarial and Antiviral Applications
- 7-Chloro-4-iodoquinoline derivatives have shown potential in the management of various infectious diseases, including malaria and viral infections. Some compounds have exhibited promising anti-malarial effects against Plasmodium falciparum strains, along with in vitro activity against influenza A virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) (Mizuta et al., 2023).
Anticancer Properties
- Research on this compound has shown its efficacy in cancer treatment. Some derivatives have demonstrated good cytotoxic activity against various human cancer cell lines, offering potential as antitumor drugs. The derivatives are notable for their selective cytotoxicity, making them promising models for future cancer therapy (Kouznetsov et al., 2016).
Neurodegenerative Disorders
- This compound derivatives have been identified as potential therapeutic agents for Alzheimer's disease and other neurodegenerative disorders. One such compound showed inhibition of acetylcholinesterase activity and improved memory in mice, suggesting its applicability in treating neurodegenerative diseases (Duarte et al., 2017).
Antimicrobial Activity
- Several novel 7-Chloro-4-aminoquinoline derivatives have been synthesized, displaying significant antimicrobial properties. These compounds have shown inhibitory effects against a range of microbes, including Mycobacterium tuberculosis, highlighting their potential in treating bacterial infections (Fatima et al., 2021).
Anti-Tuberculosis Effects
- 7-Chloro-4-aminoquinoline derivatives have been explored for their antitubercular properties. Some compounds have demonstrated potent inhibition of Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents (Alegaon et al., 2020).
Antioxidant Properties
- Some 7-chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activity. Certain compounds were found to reduce lipid peroxidation levels and showed nitric oxide scavenging activity, indicating their potential as antioxidants (Saraiva et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that 7-Chloro-4-iodoquinoline is used as a quinolinic-isoquinolinic derivative for acting as reversible electrochromes
Biochemical Pathways
It’s known that similar compounds, such as 4-aminoquinoline derivatives, can influence various biochemical pathways related to their bioactive properties .
Result of Action
It’s known that similar compounds, such as 4-aminoquinoline derivatives, can have various molecular and cellular effects related to their bioactive properties .
properties
IUPAC Name |
7-chloro-4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTDAIDVAMQWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458100 | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98591-57-2 | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-chloro-4-iodoquinoline a valuable compound in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its value stems from the distinct reactivity difference between the chlorine and iodine substituents. [, ] Research demonstrates that the iodine atom in the 4-position undergoes selective Suzuki cross-coupling reactions with various aryl and vinylboronic acids in the presence of a palladium catalyst. [] This selectivity allows chemists to introduce diverse substituents at the 4-position while keeping the chlorine atom at the 7-position intact for further modifications.
Q2: Why is the synthesis of this compound from 4,7-dichloroquinoline advantageous?
A2: Direct iodination of 4,7-dichloroquinoline offers a highly effective and regioselective approach to producing this compound. [] This method employs readily available sodium iodide as the iodine source and avoids the use of transition metals or harsh reaction conditions, making it a more practical and environmentally friendly alternative to traditional synthetic routes. [] The reaction proceeds via an acid-mediated nucleophilic halogen exchange, selectively replacing the chlorine at the 4-position with iodine while leaving the 7-chloro substituent untouched. []
Q3: How does the reactivity of this compound compare to 4,7-dichloroquinoline in Suzuki cross-coupling reactions?
A3: Research indicates that while both this compound and 4,7-dichloroquinoline can participate in Suzuki cross-coupling reactions with arylboronic acids, they exhibit different reactivity profiles. [] this compound demonstrates superior regioselectivity, primarily reacting at the 4-iodo position, leading to the formation of 7-chloro-4-arylquinolines in high yields. [] In contrast, 4,7-dichloroquinoline shows less selectivity, producing a mixture of mono- and di-substituted products. [] Interestingly, despite its higher selectivity, this compound reacts slower than 4,7-dichloroquinoline in these reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
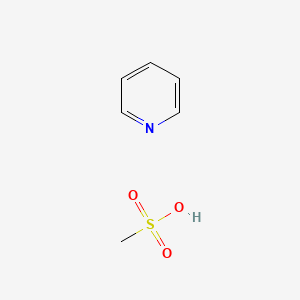

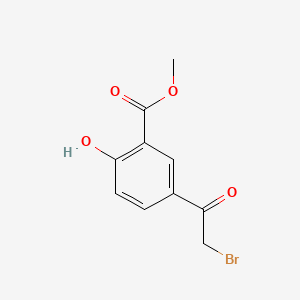
![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)


